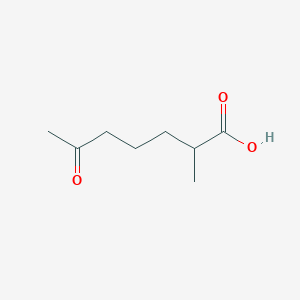

2-Methyl-6-oxoheptanoic acid

描述

Contextualization within Branched-Chain Organic Acid Metabolism and Secondary Metabolite Biosynthesis

Branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—are fundamental to various biological processes, including protein synthesis and energy production. nih.gov Their catabolism is a critical metabolic pathway, primarily initiated in skeletal muscle, and involves the conversion of BCAAs into their corresponding branched-chain α-keto acids (BCKAs). ahajournals.orgsmolecule.com This process is catalyzed by branched-chain aminotransferases. frontiersin.org These BCKAs are then typically further metabolized by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.gov

While direct evidence of 2-Methyl-6-oxoheptanoic acid's involvement in these primary metabolic pathways is not extensively documented, its structure as a branched-chain oxoacid suggests a potential role. The metabolism of BCAAs can lead to the formation of various branched-chain fatty acids, which are integral to the structure of cell membranes and can be modulated by physiological states such as hypoxia and obesity. portlandpress.com

Furthermore, the interface between primary and secondary metabolism often involves promiscuous enzymes that can act on a variety of substrates. For instance, in plants, enzymes involved in BCAA metabolism have been shown to participate in the biosynthesis of glucosinolates, a class of secondary metabolites. oup.com This highlights the potential for branched-chain oxoacids like this compound to serve as precursors or intermediates in the synthesis of more complex, specialized molecules. The structural components of this compound make it a candidate for involvement in such biosynthetic pathways, although specific examples remain to be elucidated through targeted research.

Historical Trajectory of Research on Related Oxoacids and Their Biological Roles

The scientific study of amino acids dates back to the early 19th century, with the isolation of asparagine in 1806. smolecule.com Research into modified amino acids and their derivatives, including oxoacids, gained momentum in the mid-20th century with the advent of advanced analytical techniques like chromatography. smolecule.com The critical role of BCAA metabolism in human health was first highlighted by the discovery of maple syrup urine disease (MSUD), a genetic disorder resulting from a deficiency in the BCKDH enzyme complex. nih.govoup.com This discovery spurred further investigation into the broader implications of BCAA and BCKA metabolism.

Historically, research has focused on the central role of BCAAs and their immediate catabolites in both health and disease. nih.gov In recent decades, this focus has expanded to include the association of dysregulated BCAA metabolism with more common conditions such as metabolic syndrome, cancer, and liver disease. oup.com

The study of other oxoheptanoic acids has also provided valuable insights. For example, 6-oxoheptanoic acid has been utilized as a reagent in the synthesis of novel penicillin derivatives, highlighting the potential of oxoacids in pharmaceutical development. Additionally, related compounds have been identified as intermediates in various metabolic and synthetic pathways. For instance, 3-isopropenyl-6-oxoheptanoic acid, also known as limononic acid, is a significant product of the atmospheric oxidation of terpenoids. acs.orgacs.orgresearchgate.net The synthesis of other complex molecules, such as certain anti-inflammatory peptides, has involved key fragments that are structurally related to methyl-oxohexanoic acids. acs.org These historical research avenues into related oxoacids provide a foundational context for understanding the potential significance of this compound.

Current Academic Significance and Identified Knowledge Gaps Pertaining to this compound

The current academic significance of this compound is largely defined by its potential rather than by a body of established research. Its availability from chemical suppliers suggests its use as a building block in organic synthesis, potentially for the development of novel pharmaceuticals or agrochemicals. cymitquimica.com The bifunctionality of the molecule, with both a carboxylic acid and a ketone group, allows for a diverse range of chemical modifications. cymitquimica.com

However, a review of the current scientific literature reveals significant knowledge gaps specifically concerning this compound. There is a notable lack of studies detailing its natural occurrence, its specific metabolic pathways in any organism, and its biological activities.

Key Identified Knowledge Gaps:

Natural Occurrence: It is currently unknown whether this compound is a naturally occurring metabolite in plants, animals, or microorganisms.

Metabolic Fate: The specific enzymes that may synthesize or degrade this compound have not been identified. Its role, if any, as an intermediate in BCAA catabolism or other metabolic pathways is yet to be determined.

Biological Activity: There is no published research on the potential physiological or pharmacological effects of this compound.

Biosynthetic Precursors and Downstream Products: The molecules from which this compound might be synthesized and the compounds it may be converted into remain unknown.

The existing research on related branched-chain oxoacids suggests that filling these knowledge gaps could be a fruitful area of investigation. The study of this compound could provide new insights into the diversity of metabolic pathways and the biosynthesis of secondary metabolites. Future research will be crucial to ascertain the true academic and potentially industrial significance of this compound.

Structure

3D Structure

属性

分子式 |

C8H14O3 |

|---|---|

分子量 |

158.19 g/mol |

IUPAC 名称 |

2-methyl-6-oxoheptanoic acid |

InChI |

InChI=1S/C8H14O3/c1-6(8(10)11)4-3-5-7(2)9/h6H,3-5H2,1-2H3,(H,10,11) |

InChI 键 |

SCTKRNGYRPVNQJ-UHFFFAOYSA-N |

规范 SMILES |

CC(CCCC(=O)C)C(=O)O |

产品来源 |

United States |

**biosynthetic Pathways and Metabolic Interconnections of 2 Methyl 6 Oxoheptanoic Acid**

Elucidation of Proposed Biosynthetic Routes in Prokaryotic and Eukaryotic Systems

Detailed biosynthetic routes for 2-methyl-6-oxoheptanoic acid in either prokaryotic or eukaryotic organisms have not been established in the reviewed literature. While it is plausible that its biosynthesis could be linked to common metabolic pathways, specific enzymatic reactions and intermediates leading to its formation are not described.

Integration within Branched-Chain Amino Acid Catabolism Pathways

A potential, though currently unsubstantiated, hypothesis is the involvement of branched-chain amino acid (BCAA) catabolism. The structure of this compound, with its methyl branch, bears a resemblance to intermediates in the breakdown of amino acids like leucine (B10760876). However, no direct evidence or research currently links this compound as a product of these pathways.

Intermediacy in Novel Fatty Acid Elongation or Degradation Cycles

Similarly, the carbon backbone of this compound could suggest a role in fatty acid metabolism. It could theoretically be an intermediate in a modified fatty acid elongation or degradation cycle. At present, there is no scientific literature to support this hypothesis.

Precursor Incorporation Studies and Isotopic Labeling Methodologies for Pathway Delineation

A critical step in defining a biosynthetic pathway is the use of precursor incorporation studies with isotopic labeling. This technique allows researchers to trace the metabolic fate of labeled precursor molecules. A search of existing literature, including patent documents, did not yield any studies that have employed these methods to investigate the biosynthesis of this compound. Such studies would be essential to identify the primary metabolic building blocks of the molecule. For instance, patent documents mention the potential for isotopic labeling in related compounds for studying metabolic effects, but provide no specific data on this compound itself. google.comgoogle.com

Regulation of Biosynthetic Enzymes and Metabolic Flux Analysis

The regulation of biosynthetic pathways and the analysis of metabolic flux are advanced stages of metabolic research that follow the initial delineation of a pathway. Given that the biosynthetic pathway for this compound has not been established, there is consequently no information available regarding the enzymes involved, their regulation, or the metabolic flux through such a pathway.

While this compound is recognized as a useful chemical intermediate in various synthetic applications researchgate.netresearchgate.netsimons-rock.eduresearchgate.netresearchgate.netgoogle.comepo.orggoogle.comgoogle.comgoogle.comgoogle.com, its biological origin story remains to be written. Future research, likely involving advanced analytical techniques and metabolic profiling, will be necessary to uncover the biosynthetic pathways and the metabolic context of this compound in the natural world.

**enzymatic Transformations and Mechanistic Biochemistry Involving 2 Methyl 6 Oxoheptanoic Acid**

Characterization of Oxidoreductases and Dehydrogenases Modifying the Oxo Group

The ketone group at the C-6 position of 2-Methyl-6-oxoheptanoic acid is a primary target for oxidoreductases and dehydrogenases. These enzymes catalyze the reversible conversion between the keto form and the corresponding secondary alcohol, 2-Methyl-6-hydroxyheptanoic acid. This redox reaction is fundamental in many metabolic pathways.

Alcohol dehydrogenases (ADHs) are a major class of enzymes involved in this transformation. They are found in a wide array of organisms, from bacteria to mammals, and play crucial roles in various metabolic processes. For instance, enzymes from genera like Lactobacillus and Thermoanaerobium are known to reduce similar keto acids. google.com The reaction typically involves the transfer of a hydride ion from a nicotinamide (B372718) cofactor, either NADH or NADPH.

The broader family of oxidoreductases, including carbonyl reductases, also participates in the modification of such oxo groups. google.com These enzymes are critical in the detoxification of xenobiotics and the metabolism of endogenous compounds. mdpi.com For example, in steroid degradation pathways, similar multi-enzyme systems involving dehydrogenases are common. mdpi.com

Stereospecificity of Reductions and Oxidations in Enzymatic Processes

A hallmark of enzymatic catalysis is its high stereospecificity. The reduction of the prochiral ketone in this compound can yield either the (R)- or (S)-enantiomer of 2-Methyl-6-hydroxyheptanoic acid, depending on the enzyme used. This stereochemical control is dictated by the specific three-dimensional structure of the enzyme's active site.

Enzymes are classified based on the stereochemistry of the product they form. "S-specific oxidoreductases" reduce carbonyl compounds to the corresponding S-hydroxy compounds, while "R-specific oxidoreductases" yield the R-enantiomer. google.com For example, alcohol dehydrogenase from Lactobacillus brevis is known to produce (S)-alcohols, whereas the ADH from Thermoanaerobium brokii typically yields (R)-alcohols from the corresponding ketones. google.com This high degree of enantioselectivity (often >99.5% enantiomeric excess) is crucial for the synthesis of chiral building blocks for pharmaceuticals and other fine chemicals. google.com The stereospecificity of these enzymes allows for the production of optically pure compounds that are difficult to synthesize through traditional chemical methods. google.com

Kinetic Parameters and Coenzyme Dependencies of Relevant Enzymes

The efficiency and regulation of the enzymatic reduction or oxidation of this compound are described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). The Kₘ value reflects the enzyme's affinity for its substrate; a lower Kₘ indicates a higher affinity. The Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate. researchgate.net

These parameters are highly dependent on the specific enzyme and the reaction conditions, such as pH and temperature. For example, studies on related 2-oxoacid:ferredoxin oxidoreductases from the archaeon Aeropyrum pernix K1 revealed optimal temperatures above 100°C and optimal pH values in the alkaline range (8.5-9.0). core.ac.uk The Kₘ values for these enzymes with various 2-oxoacid substrates can vary significantly, indicating differing substrate affinities. core.ac.uknih.gov

The vast majority of dehydrogenases and oxidoreductases that act on keto groups are dependent on nicotinamide coenzymes, either NAD⁺/NADH or NADP⁺/NADPH, as electron acceptors or donors. google.com The specific coenzyme requirement is an important characteristic of the enzyme. For instance, the reduction of 8-chloro-6-oxooctanoic acid methyl ester is catalyzed by an NADP-dependent ADH. google.com In many biocatalytic processes, a cofactor regeneration system is employed to continuously supply the reduced form of the coenzyme, making the process economically viable. europa.eu

Table 1: Representative Kinetic Parameters of Enzymes Acting on Related Keto and Carboxylic Acids

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ or kcat | Coenzyme | Source Organism |

| 2-Oxoacid:ferredoxin oxidoreductase | Pyruvate (B1213749) | 0.21 | 22.1 U/mg | Ferredoxin | Aeropyrum pernix K1 |

| Alcohol Dehydrogenase | 8-chloro-6-oxooctanoic acid methyl ester | Not specified | 2 U/mg | NADP(H) | Thermoanaerobium brokii |

| MAM3 (Methylthioalkylmalate Synthase) | 4-methylthio-2-oxobutanoic acid | 0.932 | 1.1 s⁻¹ | Acetyl-CoA | Arabidopsis thaliana |

| MAM3 (Methylthioalkylmalate Synthase) | 6-methylthio-2-oxohexanoic acid | Not specified | 3.5 s⁻¹ | Acetyl-CoA | Arabidopsis thaliana |

This table presents data for enzymes acting on substrates structurally or functionally related to this compound to illustrate typical kinetic values. Data is sourced from references google.comcore.ac.uknih.gov.

Investigation of Enzymatic Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo several enzymatic modifications, including esterification, amidation, and decarboxylation. These reactions are important for creating derivatives with altered physicochemical properties or for channeling the molecule into different metabolic pathways.

Esterification and Amidation for Biochemical Probes and Assays

Enzymatic esterification and amidation are powerful tools for modifying carboxylic acids. Lipases are a class of enzymes commonly used for these transformations due to their broad substrate specificity and stability in organic solvents. For example, immobilized Candida antarctica lipase (B570770) B is highly efficient in catalyzing the amidation of various phenolic acids. nih.gov This process can be applied to this compound to synthesize a range of esters or amides. smolecule.com These derivatives can serve as biochemical probes, be used in enzyme assays, or act as prodrugs with enhanced bioavailability. rsc.org Chemo-enzymatic flow methods have been developed for efficient esterification and amidation, offering advantages in terms of safety and simplified purification. nih.gov

Decarboxylation Mechanisms and Enzyme Identification

Decarboxylation, the removal of the carboxyl group as CO₂, is a key metabolic reaction. For this compound, which is a γ-keto acid, direct decarboxylation is not as facile as for β-keto acids. However, enzymatic decarboxylation can occur through various mechanisms.

One potential pathway involves oxidative decarboxylation catalyzed by 2-oxoacid:ferredoxin oxidoreductases (OFORs). These thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes catalyze the coenzyme A-dependent oxidative decarboxylation of various 2-oxoacids. core.ac.uk If this compound were to undergo oxidation at the alpha-carbon to form a 2-hydroxy-2-methyl intermediate, subsequent enzymatic steps could lead to a 2-oxo derivative susceptible to this type of decarboxylation.

Another possibility is through a pathway analogous to the fungal metabolism of fatty acids to produce methyl ketones. This involves a β-oxidation-like cycle followed by the action of a β-ketoacyl decarboxylase. nih.gov While the methyl group at the C-2 position of the target compound sterically hinders standard β-oxidation, alternative enzymatic systems might exist to process such branched-chain acids. The decarboxylation of β-keto acids proceeds through the formation of an enol intermediate. masterorganicchemistry.com ThDP-dependent enzymes like MenD from E. coli can catalyze the decarboxylation of α-keto acids and the subsequent addition of the remaining fragment to an acceptor molecule. researchgate.netd-nb.info

Enzymatic Modifications of the Methyl Branch and Alkyl Chain

The alkyl chain and the methyl branch of this compound can also be sites for enzymatic modification, although such reactions are less commonly characterized than those at the primary functional groups.

Hydroxylation of the alkyl chain can be catalyzed by cytochrome P450 monooxygenases. These enzymes are known for their ability to introduce oxygen into unactivated C-H bonds, a chemically challenging reaction. This can be a first step in a degradation pathway. nih.gov

The degradation of the alkyl chain itself could proceed via mechanisms similar to the β-oxidation of fatty acids, although the methyl branch at C-2 would require a specialized enzymatic machinery, likely involving isomerases or specific dehydrogenases capable of handling branched-chain substrates. In steroid degradation, for example, acyl-CoA dehydrogenases are involved in introducing double bonds into the alkyl side chains, which is a key step in their breakdown. asm.org Enzymes from the ACAD_fadE6_17_26 family are involved in β-oxidation and amino acid catabolism and show specificity for different chain lengths and structures. asm.org It is conceivable that similar enzymes could act on a CoA-activated form of this compound to initiate its degradation.

Hydroxylation or Other Functionalization Reactions

The introduction of a hydroxyl group or other functionalities onto the carbon skeleton of this compound can be achieved through various enzymatic reactions. Cytochrome P450 monooxygenases are particularly noteworthy for their ability to catalyze the hydroxylation of a wide range of substrates, including branched-chain fatty acids. nih.gov

Hydroxylation by Cytochrome P450 Monooxygenases:

Cytochrome P450 enzymes (CYPs) are a versatile class of heme-containing enzymes that catalyze the insertion of an oxygen atom from molecular oxygen into a C-H bond. creative-proteomics.com This reaction is particularly challenging to achieve through traditional chemical methods, especially with the high regioselectivity and stereoselectivity offered by enzymes. researchgate.net For a substrate like this compound, several positions are potential targets for hydroxylation.

The regioselectivity of P450-catalyzed hydroxylation is determined by the enzyme's active site architecture, which dictates how the substrate binds and which C-H bond is presented to the reactive iron-oxo species. nih.govnih.gov For fatty acids and related molecules, hydroxylation can occur at the terminal (ω) position, the sub-terminal (ω-1, ω-2, etc.) positions, or at positions closer to the carboxyl group (α, β). nih.govresearchgate.net

Bacterial P450 enzymes, such as those from the CYP153A family, are known for their high ω-regiospecificity in the hydroxylation of alkanes and fatty acids. europa.eu A notable example is CYP124A1 from Mycobacterium tuberculosis, which has been shown to catalyze the ω-hydroxylation of branched-chain fatty acids. nih.gov While direct studies on this compound are not extensively documented, the known activity of such enzymes on structurally similar molecules suggests a potential pathway for its ω-hydroxylation.

Other P450 enzymes, like those from the CYP152 family, can act as peroxygenases, utilizing hydrogen peroxide instead of O2 and a redox partner. d-nb.info These enzymes, such as P450BSβ, are known to hydroxylate fatty acids at the α- and β-positions. asm.orgacs.org This suggests another potential enzymatic route for the functionalization of this compound, leading to products hydroxylated near the carboxylic acid moiety.

Other Functionalization Reactions:

Besides hydroxylation, other enzymatic transformations can modify the structure of this compound. For instance, the ketone group at the C-6 position is a prime target for reduction by alcohol dehydrogenases (ADHs), which would yield 2-Methyl-6-hydroxyheptanoic acid. This reaction is often highly stereoselective. rsc.org

Furthermore, transaminases could potentially act on the keto group, converting it into an amino group to produce an amino acid derivative. This biocatalytic route is significant for the synthesis of chiral amines from keto acids. rsc.org

The following table summarizes potential enzymatic functionalization reactions for this compound based on known activities of enzymes on analogous substrates.

| Enzyme Class | Reaction Type | Potential Product | Reference |

| Cytochrome P450 (e.g., CYP124A1) | ω-Hydroxylation | 2-Methyl-7-hydroxy-6-oxoheptanoic acid | nih.gov |

| Cytochrome P450 (e.g., P450BSβ) | α- or β-Hydroxylation | 2-Methyl-2-hydroxy-6-oxoheptanoic acid or 2-Methyl-3-hydroxy-6-oxoheptanoic acid | asm.orgacs.org |

| Alcohol Dehydrogenase (ADH) | Ketone Reduction | 2-Methyl-6-hydroxyheptanoic acid | rsc.org |

| Transaminase (TA) | Reductive Amination | 6-Amino-2-methylheptanoic acid | rsc.org |

Stereochemical Considerations in Enzyme-Catalyzed Reactions

Enzymatic reactions are renowned for their high stereoselectivity, a property that is of immense value in synthetic chemistry for the production of enantiomerically pure compounds. For a chiral molecule like this compound, which possesses a stereocenter at the C-2 position, enzymatic transformations must consider the existing stereochemistry and the potential creation of new stereocenters.

Stereoselectivity in Hydroxylation:

The stereoselectivity of P450-catalyzed hydroxylation arises from the specific orientation of the substrate within the enzyme's active site. The enzyme can differentiate between enantiotopic C-H bonds, leading to the formation of a specific stereoisomer of the hydroxylated product. While the stereochemical outcome is enzyme and substrate-dependent, many P450s exhibit excellent enantioselectivity. researchgate.net

Stereoselectivity in Ketone Reduction:

The reduction of the C-6 ketone in this compound by an alcohol dehydrogenase (ADH) would create a new stereocenter at C-6. ADHs are well-known for their ability to catalyze the stereoselective reduction of ketones, following Prelog's rule or anti-Prelog selectivity depending on the specific enzyme. rsc.org This allows for the synthesis of either the (R)- or (S)-alcohol with high enantiomeric excess by selecting the appropriate ADH. google.com The choice of ADH would be critical in determining the configuration of the resulting 2-Methyl-6-hydroxyheptanoic acid.

Stereoselectivity in Reductive Amination:

Similarly, the conversion of the ketone to an amine by a transaminase is a stereoselective process. Transaminases can produce chiral amines with high optical purity, which are valuable building blocks in the pharmaceutical industry. rsc.org The stereochemical configuration of the resulting amino group would be dictated by the specific transaminase used.

The stereochemical outcome of enzymatic reactions on a substrate like this compound is crucial for its subsequent use. The following table illustrates the potential stereochemical control in enzymatic transformations, drawing on general principles of biocatalysis.

| Enzymatic Reaction | New Chiral Center | Stereochemical Control | Potential Products (Diastereomers) | Reference |

| Hydroxylation | C-7 (ω-position) or other positions | Enzyme-dependent, often high | (2R,7R)- or (2R,7S)-2-Methyl-7-hydroxy-6-oxoheptanoic acid (assuming a starting (2R)-enantiomer) | researchgate.net |

| Ketone Reduction | C-6 | Highly selective based on ADH choice (Prelog vs. anti-Prelog) | (2R,6R)- or (2R,6S)-2-Methyl-6-hydroxyheptanoic acid (assuming a starting (2R)-enantiomer) | rsc.orggoogle.com |

| Reductive Amination | C-6 | Highly selective based on transaminase choice | (2R,6R)- or (2R,6S)-6-Amino-2-methylheptanoic acid (assuming a starting (2R)-enantiomer) | rsc.org |

**advanced Analytical Methodologies for Research Oriented Characterization of 2 Methyl 6 Oxoheptanoic Acid**

Chromatographic Separation Techniques for Complex Biological and Synthetic Matrices

Chromatography is a fundamental tool for isolating 2-Methyl-6-oxoheptanoic acid from intricate mixtures, enabling accurate analysis. The choice of chromatographic technique is dictated by the compound's volatility and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Strategies for Volatility Enhancement

Due to its polarity and low volatility, direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. To overcome this, derivatization is employed to convert the non-volatile acid into a more volatile and thermally stable derivative. This process typically targets the carboxylic acid and ketone functional groups.

A common strategy involves a two-step derivatization. First, the keto group is derivatized through oximation, for instance, using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This is followed by silylation of the carboxylic acid group using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). researchgate.net Another established method for protic functional groups is the use of alkyl chloroformates, such as ethyl chloroformate (ECF), which reacts with carboxylic, amino, hydroxy, and thiol groups to form their respective derivatives. pragolab.cz These derivatization steps increase the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. researchgate.net The resulting derivatives can be effectively separated on a GC column and subsequently identified and quantified by mass spectrometry. researchgate.net

Table 1: GC-MS Derivatization Strategies for Oxo-Carboxylic Acids

| Derivatization Step | Reagent | Functional Group Targeted | Purpose |

| Oximation | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Ketone | Increases volatility |

| Silylation | N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) | Carboxylic Acid | Increases volatility and thermal stability |

| Alkylation | Ethyl Chloroformate (ECF) | Carboxylic Acid | Forms ester derivatives for improved GC separation |

This table summarizes common derivatization strategies used to enhance the volatility of oxo-carboxylic acids for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Forms and Quantitative Analysis

For the analysis of this compound in its native, non-volatile form, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique is particularly valuable for analyzing the compound in complex biological fluids like serum and urine. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer, such as a Q Exactive Hybrid Quadrupole-Orbitrap, allows for the separation and detection of the compound with high sensitivity and specificity. scholaris.ca

In a typical LC-MS workflow, the sample is injected onto a reversed-phase column (e.g., C18) and separated using a gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid. nih.gov The eluting compound is then ionized, commonly using electrospray ionization (ESI), and detected by the mass spectrometer. LC-MS/MS, which involves a second stage of mass analysis, can provide further structural information and enhance quantitative accuracy. copernicus.org This approach is central to metabolomics studies where the goal is to identify and quantify a wide range of metabolites, including this compound, in biological samples. researchgate.net

Chiral Separation Techniques for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C2 position, distinguishing between its enantiomers is crucial, especially in the context of biological activity and asymmetric synthesis. google.com Chiral separation techniques are employed to determine the enantiomeric purity of the compound.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for this purpose. Polysaccharide-based CSPs are often effective in resolving enantiomers. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol, is critical for achieving optimal separation. researchgate.net The separated enantiomers can then be detected by a UV detector or a mass spectrometer. The development of such chiral methods is essential for quality control in the synthesis of enantiomerically pure this compound.

Spectroscopic Approaches for Structural Elucidation and Mechanistic Studies in Research

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and for investigating its role in chemical and biological processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, characteristic signals would be expected for the methyl protons at the C2 position, the methylene (B1212753) protons along the carbon chain, and the terminal methyl protons adjacent to the ketone. The chemical shifts and coupling patterns of these protons allow for the assignment of their positions within the molecule. Similarly, the ¹³C NMR spectrum would show distinct peaks for the carbonyl carbons of the carboxylic acid and ketone groups, the chiral carbon at C2, and the other carbon atoms in the heptanoic acid backbone. google.com Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to establish correlations between protons and carbons, confirming the connectivity of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| C1 (Carboxyl) | ~180 |

| C2 | ~40 |

| C3 | ~30 |

| C4 | ~25 |

| C5 | ~43 |

| C6 (Ketone) | ~210 |

| C7 | ~30 |

| C2-Methyl | ~18 |

This table presents predicted ¹³C NMR chemical shifts for the carbon atoms in this compound. Actual values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Metabolomic Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is critical for determining the elemental composition of this compound and its metabolites. This is particularly important in untargeted metabolomics studies where numerous compounds are detected simultaneously. researchgate.net Time-of-flight (TOF) and Orbitrap mass analyzers are commonly used to achieve the necessary high resolution. copernicus.orgmdpi.com

Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the parent ion of this compound and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification, even in complex mixtures. copernicus.org For instance, in the analysis of related ω-oxoalkanoic acids, characteristic neutral losses of H₂O and CO₂ are observed. acs.org This technique is essential for confirming the identity of the compound in metabolomic profiling studies and for differentiating it from isomeric compounds. mdpi.comthno.org

Development and Validation of Quantitative Assays for Academic Research Samples

Quantitative assays for this compound, particularly in biological or environmental samples, are typically developed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods involve meticulous validation to ensure their performance is adequate for the research objectives. The validation process assesses several key parameters, including linearity, sensitivity, selectivity, accuracy, and reproducibility. In many research applications, derivatization is a necessary step to improve the volatility and thermal stability of keto acids for GC-MS analysis or to enhance ionization for LC-MS. pragolab.czasianpubs.org

The use of an appropriate internal standard (IS) is critical for achieving accurate and precise quantification in analytical assays. The IS is a compound added in a constant amount to all samples, standards, and blanks. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response.

For the analysis of this compound, the ideal internal standard would be an isotopically labeled version of the molecule, such as this compound-¹³C₇ or this compound-D₃. These standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction, derivatization, and chromatographic analysis, but are distinguishable by their mass in the mass spectrometer.

In the absence of a commercially available, specific isotopically labeled standard, researchers often turn to alternative strategies:

Structurally Similar Homologues: Non-endogenous fatty acids or keto acids with a different chain length that are not expected to be present in the sample can be used. For example, in the analysis of various fatty acids, isotopically labeled standards like ¹³C₁₈-stearate and ¹³C₂-myristate serve as effective internal standards. researchgate.net

Derivatization-Specific Standards: When a derivatization step is employed, a standard that reacts with the derivatizing agent in the same manner as the analyte can be chosen.

Reference Standards for Specific Techniques: For Nuclear Magnetic Resonance (NMR) spectroscopy, a compound like tetramethylsilane (B1202638) (TMS) is commonly used as an internal standard for chemical shift referencing. tandfonline.com

The selection is guided by the specific analytical technique, the sample matrix, and the availability of the standard. The key is to choose a compound that does not interfere with the analyte peak and accurately reflects its behavior throughout the analytical process.

The performance of a quantitative assay is defined by its sensitivity, selectivity, and reproducibility, which are crucial for generating reliable research data.

Method Sensitivity refers to the lowest concentration of an analyte that can be reliably measured. It is typically defined by the Limit of Detection (LOD), the smallest amount that can be distinguished from background noise, and the Limit of Quantitation (LOQ), the smallest amount that can be measured with acceptable precision and accuracy. For keto acids in complex biological samples, highly sensitive methods with LODs in the nanomolar (nM) to low micromolar (µM) range are often required. researchgate.net

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other, potentially interfering, components in the sample matrix. In metabolomic studies, where hundreds of compounds may be present, selectivity is achieved through a combination of chromatographic separation (e.g., on a capillary GC column or a C18 HPLC column) and specific detection by mass spectrometry, often using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.

Reproducibility measures the consistency of the results over multiple analyses of the same sample. It is usually expressed as the Relative Standard Deviation (RSD) of the measurements. In research contexts, intra-day (within the same day) and inter-day (across different days) precision are evaluated. An RSD of ≤15% is generally considered acceptable, with values ≤5% indicating high reproducibility. pragolab.czresearchgate.net

The following tables summarize typical validation parameters for the analysis of keto acids, which serve as a benchmark for what can be expected in a validated assay for this compound.

Table 1: Example Performance of a HPLC-based Assay for α-Keto Acids

This table illustrates typical sensitivity and reproducibility data for a high-performance liquid chromatography (HPLC) method developed for quantifying various α-keto acids after derivatization. researchgate.net

| Parameter | Value |

| Linearity Range | 0.05 - 5.0 µM |

| Correlation Coefficient (r²) | > 0.993 |

| Limit of Detection (LOD) | 10 nM |

| Recovery | 85.0 - 95.5 % |

| Intra-day Precision (RSD) | ≤ 3.5 % |

| Inter-day Precision (RSD) | ≤ 3.5 % |

Table 2: Method Reproducibility (RSD %) for Keto Acid Analysis by GC-MS in Various Biological Matrices

This table shows the reproducibility of a GC-MS method for analyzing various metabolites, including keto acids, in complex biological samples. The data highlights how reproducibility can vary with the analyte and the matrix. pragolab.cz

| Compound | Matrix | Reproducibility (RSD %) |

| 2-Aminoadipic acid | Urine | 5% |

| 2-Aminoadipic acid | Liver | 4% |

| 2-Hydroxyglutaric acid | Serum | 58% |

| 2-Hydroxyglutaric acid | Urine | 14% |

| 2-Hydroxyglutaric acid | Liver | 9% |

| 2-Oxoadipic acid | Urine | 37% |

| 2-Oxoglutaric acid | Urine | 20% |

*Indicates values that may be higher due to low endogenous concentrations or matrix effects.

**biological Roles and Significance of 2 Methyl 6 Oxoheptanoic Acid in Model Organisms and Cell Free Systems**

Occurrence and Functional Analysis in Microbial Metabolites

The 6-oxoheptanoic acid skeleton, particularly with alkyl substitutions, is a recurring motif in bacterial metabolic processes. Its presence is noted both as an intermediate in the breakdown of environmental compounds and as a structural component of more complex secondary metabolites.

While 2-Methyl-6-oxoheptanoic acid has not been extensively characterized as a standalone secondary metabolite, its structural features are present in compounds produced by various bacteria, particularly those known for prolific secondary metabolism like Streptomyces. The biosynthesis of many antibiotics and other bioactive molecules often involves fatty acid and amino acid precursors, which undergo modifications like methylation and oxidation.

For instance, studies on Streptomyces sp. K385 have identified compounds like (S)-2-((1R,2R)-1,2-dihydroxypropyl)-6-methylheptanoic acid as part of the structure of kitamycin antibiotics. mdpi.com This highlights the use of a 6-methylheptanoic acid framework, a close structural relative, in the biosynthesis of complex bioactive molecules. mdpi.com Similarly, the novel amino acid 8(S)-amino-2(R)-methyl-7-oxononanoic acid was isolated from Streptomyces diastaticus as an inhibitor of leukotriene-A4 hydrolase. This compound is a structural analog of this compound, suggesting that this carbon skeleton is a substrate for biosynthetic pathways in actinomycetes.

Furthermore, the unbranched parent compound, 6-Oxoheptanoic acid, is used as a reagent in the synthetic production of novel penicillins, underscoring the utility of this keto-acid structure in creating antibacterial agents.

| Metabolite (Structural Analog) | Source Organism/System | Metabolic Context | Reference |

|---|---|---|---|

| 3-(1-Hydroxy-1-methylethyl)-6-oxoheptanoic acid | Rhodococcus sp. (strain C1) | Intermediate in 1,8-cineole degradation | microbiologyresearch.org |

| (S)-2-((1R,2R)-1,2-dihydroxypropyl)-6-methylheptanoic acid | Streptomyces sp. K385 | Component of kitamycin antibiotics | mdpi.com |

| 8(S)-Amino-2(R)-methyl-7-oxononanoic acid | Streptomyces diastaticus | Bioactive secondary metabolite (enzyme inhibitor) |

The 6-oxoheptanoic acid backbone is a key intermediate in the microbial bioremediation of certain environmental pollutants, particularly cyclic and aromatic compounds. Bacteria employ ring-cleavage enzymes, such as dioxygenases, to break down stable aromatic rings into linear, more easily metabolized aliphatic acids. frontiersin.org

A clear example is the degradation of 3-chloro-2-methylaniline (B42847) by Rhodococcus strain CTM. This process yields 2-hydroxy-5-chloro-6-oxoheptanoic acid, a chlorinated and hydroxylated derivative of this compound, which accumulates in the medium. frontiersin.org This demonstrates a direct pathway where a xenobiotic compound is converted into a substituted oxoheptanoic acid. frontiersin.org

Similarly, the microbial degradation of the widespread natural monoterpene 1,8-cineole by various bacteria, including Rhodococcus species, proceeds through a pathway that generates a substituted 6-oxoheptanoic acid. microbiologyresearch.orgmdpi.com The enzymatic cleavage of the intermediate 6-oxocineole results in the formation of 3-(1-hydroxy-1-methylethyl)-6-oxoheptanoic acid. microbiologyresearch.org This role as a metabolic intermediate in the breakdown of both synthetic and natural environmental compounds suggests that organisms possessing these pathways could potentially be harnessed for bioremediation. nih.govacademicjournals.org

| Environmental Compound | Microorganism(s) | Resulting Oxoheptanoic Acid Intermediate | Reference |

|---|---|---|---|

| 3-Chloro-2-methylaniline | Strain CTM | 2-Hydroxy-5-chloro-6-oxoheptanoic acid | frontiersin.org |

| 1,8-Cineole (Eucalyptol) | Rhodococcus sp. (strain C1) | 3-(1-Hydroxy-1-methylethyl)-6-oxoheptanoic acid | microbiologyresearch.org |

| 4-Chloroaniline | Acinetobacter baumannii, Pseudomonas putida, Klebsiella sp. | Degradation proceeds via chlorocatechol ortho-cleavage, leading to aliphatic acid intermediates | nih.gov |

Role in Bacterial Metabolism and Secondary Metabolite Production

Presence and Proposed Physiological Roles in Plant Systems

In plants, while direct identification of this compound is not documented, there is significant evidence for the presence and physiological importance of structurally related branched-chain and oxidized fatty acids.

Plants produce a vast array of specialized metabolites for defense and communication, many of which are derived from fatty acids. Branched-chain fatty acids, in particular, are known precursors to compounds that contribute to flavor and aroma. plantae.org

A patent describes the preparation of 2,6-dimethyl-4-oxo-heptanoic acid, a structural isomer of the target compound, via the oxidation of dihydrotagetone isolated from plants of the Tagetes genus. google.com This patent highlights the utility of this related compound as a flavoring agent itself and as a precursor for synthesizing whisky lactone, an important component of aging flavor in alcoholic beverages. google.com Furthermore, the patent notes its structural analogy to 2,6-dimethyl-5-oxo-heptanoic acid, a known constituent of Italo-Mitcham peppermint oil from Mentha x piperita. google.com These examples firmly link methyl-oxo-heptanoic acid isomers to plant-derived flavor and fragrance compounds. The biosynthesis of such branched-chain fatty acids in plants often originates from branched-chain amino acids like leucine (B10760876) and isoleucine. plantae.org

There is a strong theoretical basis for proposing that this compound could function as a signaling molecule in plants. It belongs to the broad class of oxidized fatty acids, known as oxylipins, which are critical regulators of plant defense and stress responses. nih.govmdpi.comnih.govaocs.orgnih.govannualreviews.org

Plant oxylipin signaling is a well-established field, with jasmonic acid and its precursors being the most studied examples. nih.gov These molecules are rapidly synthesized in response to wounding or pathogen attack and orchestrate a cascade of defensive gene expression. nih.govnih.gov Recent research has shown that a wide variety of other oxidized fatty acids, including those formed non-enzymatically via reactive oxygen species, also play important signaling roles. nih.govnih.gov These fatty acid-derived signals are involved in modulating basal immunity, effector-triggered immunity, and systemic acquired resistance. nih.govannualreviews.org

Given that this compound is an oxidized, branched-chain fatty acid, it fits the structural profile of an oxylipin. The discovery of novel oxylipins, such as dinor-oxo-phytodienoic acid (dnOPDA) in Arabidopsis and potato, demonstrates that the full spectrum of these signaling molecules is still being uncovered. pnas.org Therefore, it is plausible that this compound or its derivatives could act as signals in specific plant-environment interactions, although this function has yet to be experimentally verified.

Biosynthetic Linkages to Phytochemical and Flavor Compound Production

Identification as a Metabolite in Animal Models (Excluding Clinical Human Studies)

Direct evidence for the presence of this compound as a metabolite in animal models has not been reported. However, metabolic studies of other branched-chain fatty acids in rodents demonstrate that pathways exist for their oxidation, often resulting in oxo-acid intermediates.

For example, studies on the metabolism of 2-ethylhexanoic acid (2-EHA), a component of plasticizers, in male Wistar rats revealed its conversion into several oxidized products. researchgate.net The primary metabolites identified in rat urine included 2-ethyl-1,6-hexanedioic acid and 2-ethyl-6-hydroxyhexanoic acid, indicating that both ω- and β-oxidation pathways are active for this branched-chain acid. researchgate.net In related human studies, the major urinary metabolite of 2-EHA was found to be 2-ethyl-3-oxohexanoic acid, a β-oxidation product. researchgate.net

These findings in rats show that animal systems possess the enzymatic machinery to oxidize branched-chain fatty acids at various positions along their carbon chain, leading to the formation of hydroxylated and carboxylated products. By analogy, it is conceivable that this compound could be a metabolite of a longer-chain methyl-branched fatty acid, or that it could be further metabolized itself if introduced into an animal system.

Intermediacy in Specific Lipid or Amino Acid Metabolic Pathways in Animal Cell Lines and Tissues

Current scientific literature does not provide clear evidence of this compound serving as a direct intermediate in specific, well-characterized lipid or amino acid metabolic pathways within animal cell lines and tissues.

Metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine involves the production of branched-chain keto acids (BCKAs) through transamination. nih.govmdpi.com These BCKAs then undergo further enzymatic reactions. nih.gov While this compound is structurally a branched-chain keto acid, its direct involvement as a catabolite of common BCAAs has not been established in the available literature.

Similarly, the metabolism of iso-fatty acids, which are fatty acids with a methyl branch, is crucial in certain organisms. For instance, in the model organism Caenorhabditis elegans, iso-fatty acids like C15iso and C17iso are synthesized from branched-chain amino acid precursors and are vital for development. nih.govresearchgate.net However, a direct metabolic link to the seven-carbon structure of this compound is not described.

One study mentions the chemical synthesis of (E)-3,7-dimethyl-2-octene-1,8-diol where this compound is an intermediate, but this is within a synthetic chemical process, not a biological one. researchgate.netresearchgate.net

**chemical Synthesis and Derivatization Strategies for Academic and Mechanistic Research**

Total Synthesis Approaches for Isotopic Labeling and Stereoisomeric Preparation

The ability to synthesize specific stereoisomers and isotopically labeled versions of 2-methyl-6-oxoheptanoic acid is fundamental for detailed biochemical and mechanistic investigations.

The stereoselective synthesis of this compound is of significant interest, particularly for its use as a chiral building block in the synthesis of more complex molecules like piperidine (B6355638) alkaloids. One reported approach involves the regioselective ring-opening of α-methyl-β-propiolactone with a Grignard reagent in the presence of a copper(I) catalyst to afford this compound. researchgate.net This method provides a pathway to chiral forms of the acid, which can then be utilized in the total synthesis of natural products such as (-)-cassine and (+)-spectaline. researchgate.net The stereochemistry at the C-2 position is critical in these syntheses, and various strategies, including metal-catalyzed cyclizations, have been developed to achieve high diastereoselectivity. researchgate.net

Another patent describes a process for producing optically active (S)-2-methyl-6-oxoheptanoic acid, highlighting its importance as an intermediate for medicinal compounds. google.com While the specifics of the synthetic route are proprietary, the existence of such a patent underscores the demand for enantiomerically pure forms of this keto acid.

Isotopic labeling is an indispensable tool for tracing the metabolic fate of molecules and for use as internal standards in quantitative mass spectrometry. For keto acids like this compound, several labeling strategies can be employed.

Deuterium (B1214612) Labeling: Base-catalyzed hydrogen-deuterium exchange (HDX) is a common method for introducing deuterium. mdpi.com This process relies on the keto-enol tautomerism, where hydrogens on the carbon atoms alpha to the carbonyl group can be exchanged for deuterium from a deuterated solvent like D₂O under basic conditions. mdpi.comnih.gov This method is relatively inexpensive and straightforward. mdpi.com For instance, α-keto acids can be deuterated at specific positions by incubation in D₂O at high pH. unl.pt

Carbon-13 and Nitrogen-15 Labeling: The synthesis of ¹³C and ¹⁵N labeled compounds typically requires a multi-step de novo synthesis starting from isotopically labeled precursors. mdpi.com For example, the synthesis of ¹³C-labeled methyl groups can be achieved by using ¹³C-labeled α-keto acid precursors in biological expression systems. isotope.com Although more complex and costly than deuterium labeling, this approach provides stable labels that are not susceptible to back-exchange and are crucial for certain NMR and mass spectrometry applications. mdpi.comnih.gov

The choice of isotope and labeling position depends on the specific research question. For example, deuterium labeling at a position involved in a bond-breaking step can be used to probe enzyme reaction mechanisms through kinetic isotope effect (KIE) studies. nih.gov

Development of Stereoselective Synthetic Routes

Derivatization Methods for Enhanced Analytical Detectability and Purification

Chemical derivatization is often necessary to improve the analytical properties of this compound, such as its volatility for gas chromatography (GC) or its detectability by UV or fluorescence detectors. jfda-online.com

A variety of derivatization reactions targeting the carboxylic acid and ketone functional groups are commonly employed.

| Derivative Type | Reagent(s) | Purpose | Analytical Method |

| Esters | Alcohols (e.g., butanol) with catalysts (e.g., HCl, BF₃), Pentafluorobenzyl (PFB) bromide | Increase volatility, improve chromatographic properties. jfda-online.comnih.gov | GC-MS. nih.gov |

| Amides | Amines with coupling agents | Introduce specific functionalities, alter polarity. | LC-MS. |

| Oximes | Hydroxylamine or its derivatives (e.g., methoxyamine hydrochloride (MOX), O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) | Protect the ketone group, increase thermal stability. gcms.cz | GC-MS. gcms.cz |

| Silyl Ethers | Silylating agents (e.g., BSTFA, MSTFA, TBDMS) | Increase volatility and thermal stability. gcms.cznih.gov | GC-MS. gcms.cznih.gov |

Esterification: The carboxylic acid group can be converted to an ester to increase its volatility for GC analysis. jfda-online.com Pentafluorobenzyl (PFB) esters are particularly useful for negative chemical ionization GC-MS, as they possess excellent chromatographic properties and can be detected at very low levels. nih.gov Another approach involves the formation of n-butyl esters for analysis by flow injection analysis (FIA)-MS/MS. google.com

Oximation: The ketone group is often protected by forming an oxime derivative. This is typically done using methoxyamine hydrochloride (MOX) prior to silylation in metabolomics studies to prevent the formation of multiple silylated isomers. gcms.cz

Silylation: Both the carboxylic acid and any hydroxyl groups (if the ketone is reduced) can be converted to their trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. gcms.cznih.gov This two-step derivatization (methoximation followed by silylation) is a widely used protocol in GC-MS-based metabolomics. gcms.cz

For analyses using techniques that rely on UV-Vis or fluorescence detection, a chromophore or fluorophore can be attached to the molecule. This is particularly useful for liquid chromatography (LC) analysis.

The introduction of a chromophore can be achieved by reacting the carboxylic acid with a labeling reagent that contains a light-absorbing moiety. mdpi.com For example, various derivatizing agents are available that react with carboxylic acids to produce highly UV-active or fluorescent esters. Similarly, the ketone group can be targeted with reagents that introduce a chromophoric or fluorophoric tag. The synthesis of derivatives of dehydroacetic acid with chromophoric chains by condensation with aldehydes is one such example of introducing a UV-active group. researchgate.net Novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters have also been synthesized to act as chromophores. nih.gov

Formation of Esters, Amides, and Oxime Derivatives

Synthesis of Analogues and Probes for Structure-Activity Relationship (SAR) Studies in Enzyme Systems

Synthesizing analogues of this compound is a key strategy for understanding how its structure relates to its biological activity, particularly in the context of enzyme inhibition. By systematically modifying different parts of the molecule, researchers can identify the key functional groups and structural features required for binding and inhibition.

For example, analogues of this compound could be synthesized to probe the active site of enzymes for which it is a substrate or inhibitor. This could involve:

Varying the chain length: Synthesizing analogues with shorter or longer carbon chains to determine the optimal length for enzyme binding.

Modifying the methyl group: Replacing the methyl group at the C-2 position with other alkyl groups or removing it entirely to assess its importance for activity. wgtn.ac.nz

Altering the position of the ketone: Moving the ketone to different positions along the carbon chain.

Replacing the ketone: Substituting the ketone with other functional groups, such as an alcohol or an alkyne, to probe the electronic and steric requirements of the enzyme's active site.

An example of this approach is the synthesis of amino acid aldehydes as transition-state analogue inhibitors of arginase. researchgate.net In this work, (S)-2-amino-7-oxoheptanoic acid, an analogue of this compound, was synthesized to mimic the tetrahedral intermediate in the arginase-catalyzed reaction. researchgate.net Such studies are crucial for the rational design of more potent and selective enzyme inhibitors.

Preparation of Substrate Mimetics and Enzyme Inhibitors

The synthesis of substrate mimetics and enzyme inhibitors is a cornerstone of mechanistic enzymology, allowing researchers to probe enzyme active sites, elucidate catalytic mechanisms, and develop therapeutic leads. The keto-acid motif present in this compound is found in various natural products and is utilized in the design of potent inhibitors.

One notable strategy involves using a related compound, 6-oxoheptanoic acid, as a foundational building block for the synthesis of complex natural product analogues. wgtn.ac.nz For instance, in the total synthesis of des-methyl, des-amino Pateamine A (DMDA PatA), a simplified and potent analogue of the marine macrolide Pateamine A, the C1-C7 fragment was derived from 6-oxoheptanoic acid. wgtn.ac.nz Pateamine A is a powerful inhibitor of protein synthesis, and its analogues are investigated for their anticancer properties. wgtn.ac.nz The synthesis commenced with the esterification of 6-oxoheptanoic acid, followed by several steps including a Hantzsch thiazole (B1198619) formation to construct the core of the molecule. wgtn.ac.nz This approach highlights how a simple keto acid can be elaborated into a complex and biologically active enzyme inhibitor mimetic.

In another example, researchers have synthesized peptide aldehydes that mimic the C-terminus of a substrate to inhibit specific proteases. A study focused on developing inhibitors for the Staphylococcus aureus glutamyl endopeptidase SspA led to the synthesis of compounds like (S)-4-((S)-4-Methyl-2-propionamidopentanamido)-5-oxopentanoic acid. This molecule incorporates a 5-oxopentanoic acid moiety, which presents a reactive aldehyde at the C-terminus, a key feature for targeting serine proteases. These synthetic peptide aldehydes serve as effective substrate mimetics that form covalent adducts with active site residues, thereby inhibiting the enzyme.

Furthermore, modified keto acids are themselves components of complex natural peptides. The compound 3-amino-4-methyl-2-oxohexanoic acid is a non-proteinogenic amino acid found within certain cyclic peptides, demonstrating nature's use of this scaffold. upc.edu The synthesis of mimetics containing such residues allows for the exploration of structure-activity relationships and the stabilization of specific peptide conformations. upc.edu

Table 1: Examples of Substrate Mimetics and Inhibitors Derived from Keto-Acid Scaffolds This table is interactive. You can sort and filter the data.

| Mimetic/Inhibitor Name | Parent Scaffold/Starting Material | Target Enzyme/Process | Research Finding | Reference |

|---|---|---|---|---|

| Des-Methyl, Des-Amino Pateamine A (DMDA PatA) | 6-Oxoheptanoic acid | Eukaryotic initiation factor 4A (eIF4A) / Protein Synthesis | Served as the C1-C7 fragment in a 14-step synthesis of a potent macrolide analogue. | wgtn.ac.nz |

| (S)-4-((S)-4-Methyl-2-propionamidopentanamido)-5-oxopentanoic acid | 5-Oxopentanoic acid moiety | S. aureus glutamyl endopeptidase (SspA) | The terminal aldehyde mimics the substrate and effectively inhibits the serine protease. | |

| Cyclic Peptide Analogues | 3-Amino-4-methyl-2-oxohexanoic acid | Various (e.g., Protein Phosphatases) | Incorporation of this non-proteinogenic amino acid is critical for the structure and bioactivity of certain natural toxins. | upc.edu |

Design and Synthesis of Affinity Probes for Target Identification

Identifying the cellular targets of a bioactive compound is crucial for understanding its mechanism of action. Affinity probes are powerful tools designed for this purpose. They are typically derived from the parent molecule by incorporating a reactive group (for covalent labeling) and/or a reporter tag (like biotin (B1667282) or a fluorophore) via a linker. The keto group of this compound and its analogues is particularly useful as a "chemical handle" for attaching these functionalities.

A key strategy for target identification is the use of bioorthogonal chemistry, where the probe reacts specifically with its target within a complex biological environment without interfering with native processes. The ketone or aldehyde functionality on a probe can react with specific chemical partners, such as hydrazides or aminooxy compounds, in a reaction known as a bioorthogonal ligation.

An advanced application of this concept involves the genetic incorporation of unnatural amino acids containing a keto group into proteins. For example, 2-amino-8-oxononanoic acid, an analogue of this compound featuring an additional amino group, can be incorporated site-specifically into proteins in living cells. medchemexpress.com This installed keto group then serves as a unique chemical handle on the protein's surface. Researchers can then attach various probes (e.g., fluorescent dyes, biotin) to this handle under mild, physiological conditions to study protein interactions, dynamics, and localization. medchemexpress.comnih.gov

The design of such probes involves several considerations:

The Warhead: The core molecule, based on a scaffold like this compound, that provides affinity for the target protein(s).

The Linker: A chain connecting the warhead to the tag, which must be of appropriate length and chemical nature to avoid disrupting the binding of the warhead to its target.

The Reporter Tag/Reactive Group: A terminal group for detection or covalent capture. Ketones can act as the reactive group for ligation to a tagged hydrazide or aminooxy molecule.

This approach has been instrumental in chemoproteomic studies to globally profile enzyme activities and identify ligandable sites within the proteome. researchgate.net By creating libraries of probes based on a common scaffold, researchers can systematically map the protein interaction landscape of a particular chemical class.

Table 2: Design Strategies for Affinity Probes Based on Keto-Acid Scaffolds This table is interactive. You can sort and filter the data.

| Probe Design Principle | Key Structural Feature | Labeling/Ligation Chemistry | Application | Reference |

|---|---|---|---|---|

| Genetically Encoded Keto-Amino Acid | 2-Amino-8-oxononanoic acid | Bioorthogonal Ligation (e.g., with hydrazide or aminooxy-functionalized tags) | Site-specific labeling of proteins with fluorescent probes or biotin for studying protein function and interactions in vivo. | medchemexpress.com |

| Amine-Reactive Building Block | 6-((2,4-Dinitrophenyl)amino)hexanoic acid (DNP-X acid) | Amide bond formation | Development of probes where the DNP group can be recognized by anti-DNP antibodies or act as a FRET quencher. | medchemexpress.com |

| Cysteine-Reactive Warhead | Peptide-based covalent inhibitors with an acrylamide (B121943) "warhead" | Michael Addition | Irreversible binding to cysteine residues in a target protein's binding pocket for potent and selective inhibition. | medchemexpress.com |

| Linker for PROTACs | 6-(Tritylthio)hexanoic acid | Amide bond formation (carboxyl end) and thiol conjugation (deprotected trityl end) | Synthesis of Proteolysis Targeting Chimeras (PROTACs) to induce degradation of a target protein. | medchemexpress.com |

**future Directions and Emerging Research Avenues for 2 Methyl 6 Oxoheptanoic Acid Research**

Application of Advanced 'Omics' Technologies (e.g., Metabolomics, Fluxomics) for Comprehensive Understanding

The role of 2-methyl-6-oxoheptanoic acid within biological systems remains uncharacterized. Advanced 'omics' technologies, particularly metabolomics and fluxomics, are powerful tools that could be used to understand its metabolic context.

Metabolomics would enable the detection and quantification of this compound in various biological samples, potentially identifying it as a novel biomarker for specific metabolic states or diseases. Untargeted metabolomics screens could reveal its presence in microorganisms, plants, or animals, providing initial clues to its origin and function. For instance, databases like the Human Metabolome Database contain entries for related compounds like 6-oxoheptanoic acid, which has been detected in blood and urine, suggesting that a systematic search for its methylated analogue is warranted.

Fluxomics , or metabolic flux analysis (¹³C-MFA), could provide a dynamic view of the metabolic pathways connected to this compound. frontiersin.org By using ¹³C-labeled substrates, researchers can trace the flow of carbon atoms through metabolic networks to determine the synthesis and degradation rates of metabolites. nih.govnih.govresearchgate.netasm.org This approach could clarify whether this compound is a primary product of a dedicated pathway or a minor by-product of a known one, such as branched-chain amino acid or fatty acid metabolism. nih.govnih.gov

Table 1: Potential 'Omics' Approaches for this compound Research

| 'Omics' Technology | Potential Application | Anticipated Insights | Example from Related Compounds |

|---|---|---|---|

| Untargeted Metabolomics | Screening of microbial, plant, and animal samples for the presence of this compound. | - Identification of natural sources.

| Detection of 2-hydroxyisovaleric acid (a branched-chain keto acid metabolite) in urine of patients with ketoacidosis. |

| Quantitative Fluxomics (¹³C-MFA) | Tracing carbon flow from labeled precursors (e.g., ¹³C-glucose, ¹³C-valine) in a producing organism. | - Elucidation of biosynthetic and catabolic pathways.

| Use of ¹³C-MFA to study glucose catabolism in Gluconobacter oxydans, revealing fluxes through the pentose (B10789219) phosphate (B84403) and Entner-Doudoroff pathways. asm.org |

Synthetic Biology and Metabolic Engineering Approaches for Pathway Elucidation and Optimization

The production of specialty chemicals in engineered microorganisms is a cornerstone of modern biotechnology. Synthetic biology offers a path to not only elucidate the biosynthetic pathway of this compound but also to produce it sustainably from renewable feedstocks.

The biosynthesis of branched-chain fatty acids originates from α-keto acids derived from the metabolism of amino acids like valine, leucine (B10760876), and isoleucine. wikipedia.org A plausible biosynthetic route for this compound could involve the extension of a primer like 2-methylbutyryl-CoA (derived from isoleucine). Metabolic engineering efforts in organisms like Escherichia coli and Pseudomonas putida have successfully produced various branched-chain fatty acids and other valuable chemicals. wustl.edufrontiersin.orgresearchgate.netcsic.es For example, P. putida has been engineered to produce high titers of protocatechuic acid and β-ketoadipic acid, demonstrating its robustness as a chassis for producing complex organic acids. researchgate.netnrel.govnih.govnih.gov

A modular engineering approach could be employed, breaking down the hypothetical pathway into distinct modules: (1) an α-keto acid precursor module, (2) a chain-elongation module, and (3) a termination/functionalization module. d-nb.info Each module could be optimized by screening for efficient enzymes, fine-tuning gene expression, and eliminating competing pathways.

Table 2: Hypothetical Metabolic Engineering Strategy in P. putida

Discovery of Novel Biological Interactions and Uncharacterized Mechanistic Insights

The biological activity of this compound is unknown. High-throughput screening could be used to test the compound against various biological targets, including enzymes, receptors, and whole-cell assays (e.g., antimicrobial, anti-inflammatory). The synthesis of a complex, anti-inflammatory peptide fragment known as AHMOA (4-Amino-6-(2′-amino-4′-hydroxyphenyl)-3-hydroxy-2-methyl-6-oxohexanoic Acid) highlights that related structures with a 2-methyl-oxo-acid framework can possess potent bioactivity. researchgate.net

Mechanistic studies could investigate how the compound's functional groups—the carboxylic acid, the ketone, and the methyl branch—contribute to its chemical reactivity. For instance, research on the related compound 6-oxoheptanoic acid shows it can serve as a linker for conjugating molecules to proteins and as a substrate in transamination reactions. Detailed kinetic and mechanistic studies, perhaps using deuterium-labeled substrates, could trace reaction pathways and identify reactive intermediates. Such studies are crucial for understanding how the molecule might interact with biological systems or how it could be used in chemical synthesis.

Potential for Bio-inspired Synthesis and Green Chemistry Applications

Developing environmentally friendly methods for chemical synthesis is a major goal of green chemistry. Future research could focus on bio-inspired and sustainable routes to produce this compound and its derivatives.

Bio-inspired Synthesis: Nature utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild conditions. nih.govoup.com A bio-inspired approach could mimic biological transamination to create amino acid derivatives from this compound. rsc.orgmdpi.comresearchgate.net For example, systems using pyridoxal-5′-phosphate (a vitamin B6 derivative) and cyclodextrins have been shown to catalyze enantioselective transamination of α-keto acids in aqueous solutions. rsc.org

Green Chemistry Applications: The production of carboxylic acids can often involve harsh oxidizing agents. Greener alternatives are highly sought after.

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes can produce oxo-carboxylic acids from renewable resources under environmentally benign conditions. nih.govoup.com

Clean Oxidants: Oxidative cleavage of unsaturated fatty acid derivatives using clean oxidants like hydrogen peroxide (H₂O₂) is a promising route for producing dicarboxylic acids and other functionalized molecules. mdpi.com

Novel Catalysts: Research into heteropolyacids and iron-based complexes has shown they can act as efficient, reusable, and green catalysts for oxidation reactions, including the conversion of alcohols to carboxylic acids. researchgate.netthieme-connect.comrsc.org These catalytic systems could potentially be adapted for the synthesis of this compound, avoiding the use of stoichiometric heavy-metal oxidants.

常见问题

Basic Research Questions

Q. How can 2-methyl-6-oxoheptanoic acid be synthesized with high purity, and what characterization methods are essential for confirming its structure?

- Methodological Answer :

- Synthesis : Start with precursor compounds such as 6-methyl-5-hepten-2-one, employing cyclization reactions with acidic catalysts (e.g., BF₃·Et₂O) to form the oxoheptanoic acid backbone . Optimize reaction conditions (temperature, solvent polarity) to enhance yield.

- Purification : Use column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) to isolate the compound.

- Characterization :

- Spectroscopy : Obtain ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm functional groups and stereochemistry. Compare peaks with literature data for analogous oxo-acids .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Purity Analysis : HPLC with a C18 column and UV detection (λ = 210–254 nm) to ensure ≥95% purity .

Q. What experimental protocols ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Detailed Documentation : Follow guidelines from the Beilstein Journal of Organic Chemistry to describe synthetic steps, including solvent volumes, reaction times, and catalyst concentrations in the main text. Place exhaustive datasets (e.g., NMR spectra, chromatograms) in supplementary materials .

- Reagent Standardization : Use reagents with ≥97% purity (verified by suppliers like Kanto Reagents) and store them under inert conditions to prevent degradation .

- Control Experiments : Include negative controls (e.g., reactions without catalysts) to validate product formation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR and IR data with structurally similar compounds (e.g., 4-methyl-2-oxopentanoic acid) to identify discrepancies in peak assignments .

- Computational Validation : Use DFT calculations (e.g., Gaussian software) to simulate NMR chemical shifts and compare them with experimental results .

- Peer Consultation : Engage in academic forums or collaborate with spectroscopy experts to reconcile conflicting interpretations .

Q. What strategies optimize the catalytic efficiency of this compound in asymmetric synthesis?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., (R)-(-)-α-Methoxyphenylacetic acid derivatives) to enhance enantioselectivity. Monitor reaction progress via TLC or in-situ IR .

- Kinetic Studies : Use stopped-flow techniques to determine rate constants and identify rate-limiting steps.

- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF, THF) to stabilize transition states and improve yields .

Q. How should researchers design experiments to assess the neurotoxic or metabotoxic effects of this compound?

- Methodological Answer :

- In Vitro Models : Use neuronal cell lines (e.g., SH-SY5Y) treated with varying concentrations (1–100 µM) of the compound. Measure cell viability via MTT assays and ROS production via fluorescence probes .

- Metabolomic Profiling : Employ LC-MS/MS to track metabolite changes (e.g., ATP, NADH) and correlate with toxicity endpoints.

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare experimental groups. Report IC₅₀ values with 95% confidence intervals .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous waste containers .

- Emergency Procedures : For spills, evacuate the area, absorb with inert material (e.g., vermiculite), and decontaminate with 10% NaOH solution .

Q. How can computational tools enhance the study of this compound’s reactivity?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。